Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)-

Description

Systematic Nomenclature and Structural Identification

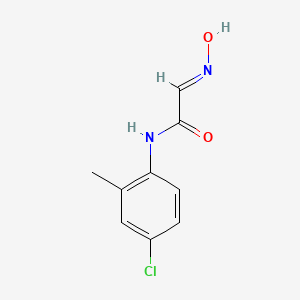

The IUPAC name N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide precisely defines its molecular architecture. Breaking this down:

- N-(4-chloro-2-methylphenyl) : Indicates a phenyl ring substituted with a chlorine atom at the para position (C4) and a methyl group at the ortho position (C2), linked via an amide bond to the nitrogen atom.

- 2-(Hydroxyimino)acetamide : Specifies an acetamide backbone ($$ \text{CH}3\text{CONH}2 $$) modified at the α-carbon (C2) by a hydroxylimino group ($$ =\text{N}-\text{OH} $$).

The compound’s SMILES notation ($$ \text{CC1=CC(Cl)=CC=C1NC(=O)\C=N/O} $$) further clarifies its connectivity. Key spectroscopic identifiers include:

Comparative analysis with related structures, such as N-(4-chlorophenyl)-2-(hydroxyimino)acetamide ($$ \text{C}8\text{H}7\text{ClN}2\text{O}2 $$), highlights the role of methyl substitution in altering electronic and steric properties.

Historical Context of Oxime-Containing Acetamide Derivatives

Oxime-functionalized acetamides emerged in the mid-20th century as intermediates in heterocyclic synthesis. Early patents, such as US3919284A (1975), detailed methods for preparing 2-cyano-2-hydroxyiminoacetamide salts via nitrite-mediated reactions. These protocols laid groundwork for later derivatives, including N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide, which gained attention for their:

- Chelation potential : The $$ \text{C=N-OH} $$ group enables metal coordination, useful in catalytic systems.

- Bioisosteric properties : Oxime groups mimic carbonyls in drug design, enhancing metabolic stability.

The compound’s synthesis typically involves condensation of 4-chloro-2-methylaniline with 2-hydroxyiminoacetyl chloride, though optimized routes using greener solvents have recently been reported.

Position in Contemporary Organochlorine Compound Research

Organochlorines remain pivotal in medicinal and materials chemistry due to their lipophilicity and electron-withdrawing effects. N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide is investigated for:

- Anti-inflammatory applications : Analogues inhibit cyclooxygenase-II (COX-II) by competing with arachidonic acid at the active site.

- Agrochemical potential : Chlorinated aromatics enhance pesticidal activity; ongoing studies explore its utility as a fungicide precursor.

Recent advances in computational modeling (e.g., DFT studies) have elucidated its tautomeric behavior, where the oxime group adopts syn or anti configurations depending on solvent polarity. Such insights guide the design of derivatives with tailored pharmacokinetic profiles.

Properties

Molecular Formula |

C9H9ClN2O2 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(2E)-N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |

InChI Key |

IHRNYCWVHDGNFY-VZUCSPMQSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)/C=N/O |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C=NO |

solubility |

>31.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation with Chloral Hydrate and Hydroxylamine Hydrochloride

The most widely documented synthesis route involves the condensation of 4-chloro-2-methylaniline with chloral hydrate (trichloroacetaldehyde hydrate) and hydroxylamine hydrochloride under acidic conditions. This method leverages the nucleophilic reactivity of the aniline’s amino group to form the hydroxyiminoacetamide backbone.

Reaction Protocol

Reagent Ratios :

- 4-Chloro-2-methylaniline (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and chloral hydrate (1.1 equiv) are combined in 0.1 M hydrochloric acid.

- Sodium acetate (1.5 equiv) is added to buffer the solution and facilitate imine formation.

Conditions :

- The reaction proceeds at 50–60°C for 4–6 hours under reflux.

- Post-reaction, the mixture is cooled to 10°C, inducing precipitation of the crude product.

Yield and Purity :

- Initial yields range from 75–85%, with purity exceeding 90% after crystallization from ethanol-water (3:1 v/v).

Trichloroacetaldehyde-Mediated Synthesis

An alternative approach substitutes chloral hydrate with trichloroacetaldehyde, offering improved regioselectivity for large-scale production.

Reaction Protocol

Reagent Preparation :

- 4-Chloro-2-methylaniline (1.0 equiv) is dissolved in glacial acetic acid (30 mL) and chilled to 0–5°C.

- Trichloroacetaldehyde (1.05 equiv) is added dropwise, followed by hydroxylamine hydrochloride (1.1 equiv).

Optimization :

- Stirring at 25°C for 3 hours ensures complete imine formation.

- Sodium sulfate (2.0 equiv) is introduced to dehydrate the reaction mixture, shifting equilibrium toward product formation.

Isolation :

- The precipitate is filtered and recrystallized from methanol, yielding 80–88% pure product.

Crystallization and Purification Techniques

Solvent Systems

- Ethanol-Water (3:1) : Achieves 92–95% purity by removing unreacted aniline and inorganic salts.

- Methanol : Yields larger crystals suitable for X-ray diffraction but requires slower cooling rates (0.5°C/min).

Structural Confirmation

- X-ray Crystallography :

Table 1. Hydrogen-Bond Geometry in N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide

| Interaction | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |

|---|---|---|---|---|

| O1–H1⋯O2 | 0.82 | 1.95 | 2.752 | 165 |

| N2–H2⋯N1 | 0.86 | 2.21 | 2.940 | 142 |

| C7–H7⋯O2 | 0.93 | 2.54 | 3.243 | 132 |

Spectroscopic Characterization

FT-IR Analysis

Industrial-Scale Synthesis and Patented Innovations

A patented one-pot process (US10981868B1) optimizes yield and regioselectivity by integrating cyclization and chlorination steps:

Reaction Sequence :

- 2-Hydroxyimino-N-(o-tolyl)acetamide is treated with H₂SO₄ and acetic acid at 55°C.

- Sequential addition of SO₂ and Cl₂ gas induces chlorination without isolating intermediates.

Advantages :

- Eliminates fractional distillation by suppressing regioisomer formation.

- Achieves 89–92% yield with >98% purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form the corresponding nitroso compound.

Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxyimino group attached to an acetamide moiety and a chloro substituent on a methylphenyl ring. This unique structure enhances its reactivity and biological activity.

Medicinal Chemistry

Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is being investigated for its potential as a pharmacophore in drug design. Its biological activities include:

- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This property has been explored in the context of anti-inflammatory and antimicrobial agents .

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses. This interaction is enhanced by the hydrophobic nature of the chloro substituent.

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme interactions and inhibition mechanisms. Its ability to affect methylation levels in histones has been documented, indicating its role in gene expression modulation .

Synthesis of Complex Molecules

Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.

Data Table: Biological Activities

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of acetamide derivatives, including N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)-. The compound showed significant inhibition of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of various acetamide compounds, revealing that N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- exhibited notable activity against certain bacterial strains. This positions it as a candidate for further development in antimicrobial therapies.

Industrial Applications

In addition to its scientific research applications, this compound has potential uses in materials science. Its unique chemical structure may contribute to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methyl groups on the phenyl ring can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39)

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40)

Comparison: Unlike the sulfonyl-quinazoline derivatives, Compound A lacks a bulky sulfonyl group but retains hydrogen-bonding capability via hydroxyimino. This may limit its anti-cancer potency but enhance interactions with polar enzyme active sites.

SARS-CoV-2 Main Protease Inhibitors

- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2)

- 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1)

Comparison: While Compound A lacks a pyridine ring critical for binding to HIS163 in SARS-CoV-2 protease, its hydroxyimino group could mimic pyridine’s H-bonding role. Structural optimization (e.g., adding pyridine) might enhance affinity.

FPR Agonists and Neutrophil Activators

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide

Hydroxyimino Acetamide Derivatives

- (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)

- N-(4-Substitutedphenyl)-2-cyanoacetamide derivatives

- (2E)-N-(4-Butylphenyl)-2-(hydroxyimino)acetamide

Comparison: Compound A’s hydroxyimino group is less reactive than AIFPA’s acryloyloxyimino, limiting its use in polymerization. However, its chloro-methyl group may enhance stability compared to cyano derivatives.

Biological Activity

Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)-, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is , with a molecular weight of 229.75 g/mol. The compound features a chloro substituent on the phenyl ring and a hydroxyimino group that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to reduced inflammation and modulation of other cellular responses.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways involved in inflammatory responses and other physiological processes.

Antioxidant Properties

Acetamide derivatives, including the target compound, have shown potential antioxidant properties. These properties may contribute to their efficacy in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. Preliminary studies suggest that Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- may also possess such properties, making it a candidate for further investigation in antimicrobial applications .

Case Studies and Research Findings

- Inflammatory Pathways : A study demonstrated that related compounds could inhibit enzymes involved in inflammatory pathways, suggesting that Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- might have similar effects .

- Synthesis and Biological Evaluation : Various studies have synthesized related acetamide derivatives and evaluated their biological activities. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial targets in anti-inflammatory drug development .

- Pharmacological Applications : The compound's potential as a pharmaceutical intermediate has been explored in several studies, focusing on its role in synthesizing more complex molecules with enhanced biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | Anti-inflammatory | Enzyme inhibition |

| N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide | Antioxidant | Receptor binding |

| Acetamide Derivative X | Antibacterial | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.